![molecular formula C20H16N2O5 B5041738 [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate](/img/structure/B5041738.png)
[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate is a complex organic compound that features a furan ring, a phenyl group, and an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate typically involves the reaction of furan-2-carboxylic acid with aniline derivatives under specific conditions. The process may include steps such as:
Formation of the amide bond: Furan-2-carboxylic acid reacts with aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Acetylation: The resulting amide is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the phenyl and furan rings.
科学研究应用
Chemistry
In chemistry, [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and acetate functionalities. It may also serve as a probe in biochemical assays.
Medicine
Medicinally, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
作用机制
The mechanism of action of [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amide bond allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of the target compound.
Aniline derivatives: Used in the formation of the amide bond.
Acetylated phenyl compounds: Structurally similar due to the presence of the acetate group.
Uniqueness
What sets [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate apart is its combination of a furan ring, phenyl group, and acetate moiety, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-13(23)27-17-9-7-14(8-10-17)19(24)21-15-4-2-5-16(12-15)22-20(25)18-6-3-11-26-18/h2-12H,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAQYQZGROPOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
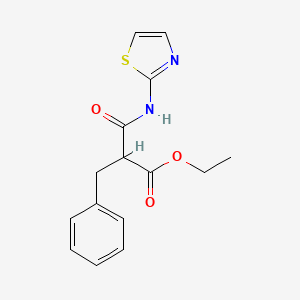
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5041663.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5041664.png)
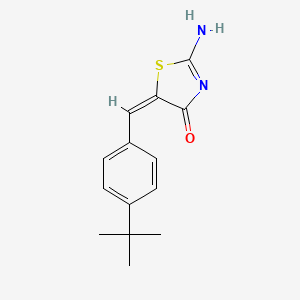
![1-[(2-fluorophenyl)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide](/img/structure/B5041674.png)
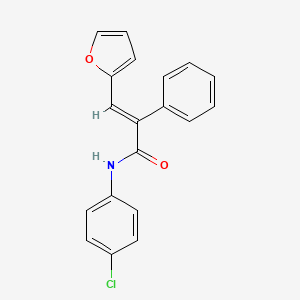
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5041689.png)
![[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl] methanesulfonate](/img/structure/B5041693.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B5041695.png)
![8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5041701.png)
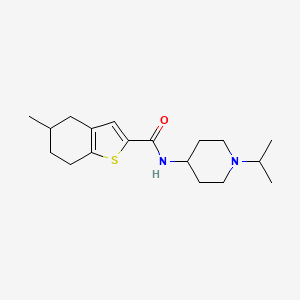
![N-(4-fluorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide](/img/structure/B5041723.png)
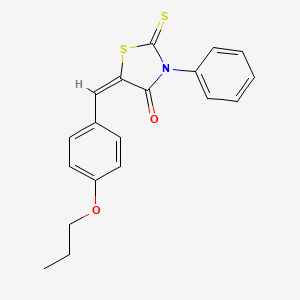
![[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine](/img/structure/B5041733.png)
